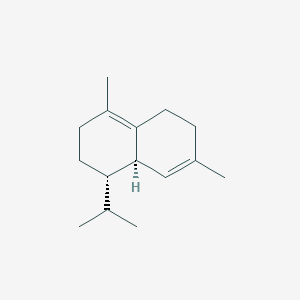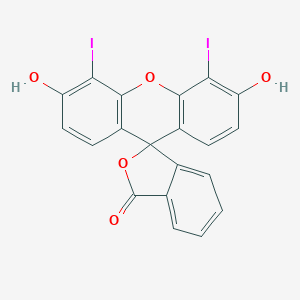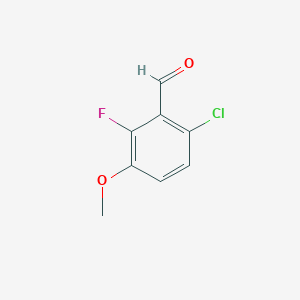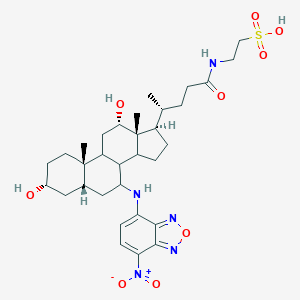
3,7,8-Tri-O-methylellagic acid 4-glucoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7,8-Tri-O-methylellagic acid 4-glucoside, also known as TMG, is a naturally occurring compound found in various fruits and vegetables. It belongs to the class of ellagitannins, which are polyphenolic compounds that possess antioxidant and anti-inflammatory properties. TMG has gained attention in recent years due to its potential health benefits and its use in scientific research.
Mecanismo De Acción
The mechanism of action of 3,7,8-Tri-O-methylellagic acid 4-glucoside is not fully understood, but it is believed to act through several pathways. It has been shown to scavenge free radicals and inhibit oxidative stress, which can damage cells and contribute to the development of various diseases. 3,7,8-Tri-O-methylellagic acid 4-glucoside has also been found to modulate various signaling pathways involved in inflammation and cell proliferation.
Efectos Bioquímicos Y Fisiológicos
3,7,8-Tri-O-methylellagic acid 4-glucoside has been found to have a range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which may help to prevent or treat various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. 3,7,8-Tri-O-methylellagic acid 4-glucoside has also been found to improve insulin sensitivity and glucose metabolism, which may be beneficial for individuals with diabetes or metabolic disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3,7,8-Tri-O-methylellagic acid 4-glucoside in lab experiments is its natural origin, which makes it a safer and more sustainable alternative to synthetic compounds. 3,7,8-Tri-O-methylellagic acid 4-glucoside is also relatively easy to obtain and can be synthesized or isolated from a variety of sources. However, one limitation of using 3,7,8-Tri-O-methylellagic acid 4-glucoside in lab experiments is its variability in purity and composition, which may affect its efficacy and reproducibility.
Direcciones Futuras
There are several future directions for research on 3,7,8-Tri-O-methylellagic acid 4-glucoside. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer, cardiovascular disease, and metabolic disorders. Further studies are needed to elucidate the mechanisms of action of 3,7,8-Tri-O-methylellagic acid 4-glucoside and to determine its optimal dosage and administration. Additionally, research on the safety and efficacy of 3,7,8-Tri-O-methylellagic acid 4-glucoside in humans is needed to determine its potential as a clinical intervention.
Métodos De Síntesis
3,7,8-Tri-O-methylellagic acid 4-glucoside can be synthesized through the hydrolysis of ellagitannins, which are present in pomegranate, strawberry, raspberry, and other fruits. The hydrolysis process involves the use of enzymes or acids to break down the ellagitannins into their constituent parts, including 3,7,8-Tri-O-methylellagic acid 4-glucoside. Alternatively, 3,7,8-Tri-O-methylellagic acid 4-glucoside can be isolated directly from fruits and vegetables using chromatography techniques.
Aplicaciones Científicas De Investigación
3,7,8-Tri-O-methylellagic acid 4-glucoside has been the subject of numerous scientific studies due to its potential health benefits. It has been shown to possess antioxidant and anti-inflammatory properties, which may help to prevent or treat various diseases. 3,7,8-Tri-O-methylellagic acid 4-glucoside has also been investigated for its potential anti-cancer effects, as it has been found to inhibit the growth of cancer cells in vitro and in animal models.
Propiedades
Número CAS |
114942-09-5 |
|---|---|
Nombre del producto |
3,7,8-Tri-O-methylellagic acid 4-glucoside |
Fórmula molecular |
C23H22O13 |
Peso molecular |
506.4 g/mol |
Nombre IUPAC |
5,6,13-trimethoxy-12-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),4(16),5,7,11(15),12-hexaene-3,10-dione |
InChI |
InChI=1S/C23H22O13/c1-30-9-4-7-12-13-8(33-21(28)14(12)19(9)32-3)5-10(31-2)20(15(13)22(29)34-7)36-23-18(27)17(26)16(25)11(6-24)35-23/h4-5,11,16-18,23-27H,6H2,1-3H3/t11-,16-,17+,18-,23+/m1/s1 |
Clave InChI |
GTSLCJJADQBPEM-WBKKLFQOSA-N |
SMILES isomérico |
COC1=C(C2=C3C(=C1)OC(=O)C4=C3C(=CC(=C4O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC)OC2=O)OC |
SMILES |
COC1=C(C2=C3C(=C1)OC(=O)C4=C3C(=CC(=C4OC5C(C(C(C(O5)CO)O)O)O)OC)OC2=O)OC |
SMILES canónico |
COC1=C(C2=C3C(=C1)OC(=O)C4=C3C(=CC(=C4OC5C(C(C(C(O5)CO)O)O)O)OC)OC2=O)OC |
Otros números CAS |
114942-09-5 |
Sinónimos |
3,7,8-tri-O-methylellagic acid 4-glucoside TMEAG |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![1-(2,3-Dihydropyrrolo[2,1-b]thiazol-7-yl)ethanone](/img/structure/B37452.png)
![6-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B37460.png)
![6,6-Dimethyl-4H-thieno[3,4-c][1,2]oxazole](/img/structure/B37461.png)